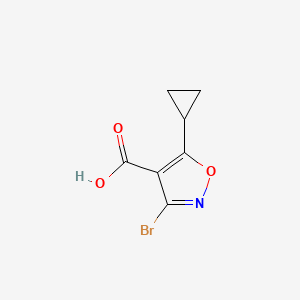

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid

Description

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid (CAS 1784389-77-0) is a brominated oxazole derivative with a molecular formula of C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol . The compound features a 1,2-oxazole core substituted with a bromine atom at position 3, a cyclopropyl group at position 5, and a carboxylic acid at position 3. This structure combines electron-withdrawing (bromine, carboxylic acid) and sterically constrained (cyclopropyl) substituents, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-6-4(7(10)11)5(12-9-6)3-1-2-3/h3H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPASSSMHUJGVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784389-77-0 | |

| Record name | 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oxidative Dehydrogenation of Dihydrooxazole Precursors

Patent WO2021096903A1 describes the synthesis of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate via oxidation of a dihydro intermediate. This methodology could be extrapolated to oxazole systems:

Hypothetical Pathway :

- Step 1 : Synthesis of 3-bromo-5-cyclopropyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid.

- Step 2 : Oxidation using potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid catalysis.

Reaction Parameters :

Mechanistic Insight :

The oxidation likely proceeds via a radical pathway, with persulfate generating sulfate radical anions (SO₄- ⁻) that abstract hydrogen from the dihydrooxazole intermediate, followed by aromatization.

[3+2] Cycloaddition Using Triflylpyridinium Reagents

A recent PMC study demonstrates a scalable method for 4,5-disubstituted oxazoles directly from carboxylic acids. This approach is highly relevant for constructing the target compound’s oxazole ring:

General Procedure :

- Reagents :

- Carboxylic acid (1.0 equiv).

- DMAP (1.5 equiv) and DMAP-Tf (1.3 equiv) for acyl activation.

- Isocyanoacetate or tosylmethyl isocyanide (1.2 equiv).

- Conditions :

- Solvent: Dichloromethane.

- Temperature: 40°C for 30 minutes to 3 hours.

- Reagents :

Application to Target Molecule :

- Carboxylic Acid : Cyclopropanecarboxylic acid.

- Isocyanide : Bromoacetyl isocyanide (hypothetical).

- Product : 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid after hydrolysis.

Advantages :

Halogenation of Preformed Oxazole Derivatives

Late-stage bromination offers an alternative route. PubChem data confirms the presence of the bromo substituent at position 3, suggesting electrophilic substitution:

Bromination Protocol :

- Substrate : 5-cyclopropyl-1,2-oxazole-4-carboxylic acid.

- Reagents :

- Br₂ in acetic acid (electrophilic bromination).

- NBS with azobisisobutyronitrile (AIBN) in CCl₄ (radical pathway).

- Regioselectivity : Directed by the electron-withdrawing carboxylic acid group.

Yield Optimization :

Comparative Analysis of Synthetic Routes

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include copper (I) or ruthenium (II) catalysts for cycloaddition reactions . Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride may be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while cycloaddition reactions can produce new heterocyclic compounds with varying biological activities.

Scientific Research Applications

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

Medicine: Isoxazole derivatives, including this compound, have shown potential as therapeutic agents due to their biological activities.

Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Oxazole/Oxadiazole Family

5-(4-Bromo-benzyl)-3-cyclopropyl-[1,2,4]oxadiazole (CAS 1165931-71-4)

- Molecular Formula : C₁₂H₁₁BrN₂O

- Molecular Weight : 279.14 g/mol

- Key Differences :

- Replaces the 1,2-oxazole ring with a 1,2,4-oxadiazole ring, altering electronic properties and hydrogen-bonding capacity.

- Substitutes the carboxylic acid group with a 4-bromo-benzyl moiety, increasing hydrophobicity and steric bulk.

- Implications: The oxadiazole ring enhances metabolic stability compared to oxazoles .

3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic Acid

- Molecular Formula: C₁₄H₁₃BrNO₃ (inferred)

- Key Differences :

- Bromine on the phenyl ring directs electrophilic substitution reactions to the aromatic system rather than the heterocycle.

Ethyl 5-Phenyl-1,2-oxazole-4-carboxylate

- Molecular Formula: C₁₂H₁₁NO₃ (inferred)

- Key Differences :

- Implications :

- The ester group reduces acidity (pKa ~5–6 vs. ~2–3 for carboxylic acids), affecting solubility in aqueous media.

- Phenyl substituents may engage in π-π stacking interactions in drug-receptor binding.

Functional Group and Reactivity Comparisons

Bromine Positioning and Electronic Effects

- Target Compound : Bromine at position 3 on the oxazole ring creates an electron-deficient core, facilitating nucleophilic aromatic substitution (e.g., Suzuki couplings) .

- 3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic Acid : Bromine on the phenyl ring directs reactivity toward aromatic electrophilic substitution (e.g., nitration) rather than heterocycle modification .

Carboxylic Acid vs. Ester Derivatives

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Polarity) | Key Substituents |

|---|---|---|---|

| Target Compound | 232.03 | Moderate (carboxylic acid) | Br, cyclopropyl, COOH |

| 5-(4-Bromo-benzyl)-3-cyclopropyl-oxadiazole | 279.14 | Low (hydrophobic benzyl) | Br-benzyl, oxadiazole |

| 3-(4-Bromophenyl)-5-tert-butyl-oxazole | ~293.17 (estimated) | Low (tert-butyl) | Br-phenyl, tert-butyl |

| Ethyl 5-Phenyl-oxazole-4-carboxylate | ~217.22 (estimated) | Low (ester) | Phenyl, ethyl ester |

Biological Activity

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound characterized by its unique structural features, which include a bromine atom and a cyclopropyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid is . The presence of the isoxazole ring contributes to its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including substitution and oxidation, which can lead to the formation of diverse derivatives with distinct biological properties.

The biological activity of 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid is attributed to its interaction with specific biological targets. Isoxazole derivatives are known to modulate various biochemical pathways through:

- Enzyme Inhibition : Compounds can inhibit enzymes involved in critical metabolic processes.

- Receptor Binding : They may bind to receptors, altering physiological responses.

- Cellular Pathway Modulation : The compound influences signaling pathways that regulate cell growth and apoptosis.

These mechanisms contribute to its potential therapeutic applications, particularly in antimicrobial and anticancer research .

Antimicrobial Activity

Research indicates that 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0098 |

| Candida albicans | 0.039 |

These findings suggest that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The potential anticancer effects of 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid have also been explored. Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. Specific studies have shown:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF7 (breast cancer) | 10.5 |

| A549 (lung cancer) | 12.0 |

These results highlight the compound's potential as a lead structure for developing new anticancer agents.

Case Studies

Several studies have investigated the biological activity of isoxazole derivatives similar to 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid:

- Study on Antimicrobial Activity : A comprehensive screening of various isoxazole derivatives revealed that those with halogen substitutions exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of bromine was identified as a key factor in increasing bioactivity .

- Anticancer Research : In vitro studies demonstrated that isoxazole derivatives could inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting cell proliferation pathways. The structural diversity among these compounds allowed researchers to identify promising candidates for further development.

Q & A

Q. What are the recommended synthetic routes for 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves bromination of the oxazole precursor followed by cyclopropane functionalization. For bromination, N-bromosuccinimide (NBS) in DMF at 0–5°C is effective for regioselective substitution . Cyclopropylation can be achieved via Suzuki-Miyaura coupling using cyclopropylboronic acid and Pd(PPh₃)₄ under inert conditions (e.g., argon) . Optimize stoichiometry (1:1.2 molar ratio for boronic acid) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Yield improvements (>70%) are observed with slow addition of reagents and exclusion of moisture .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to assess purity (>95% as per industry standards ). Confirm structure via ¹H/¹³C NMR (DMSO-d₆): expect signals for the cyclopropyl group (δ 1.0–1.3 ppm, multiplet), oxazole protons (δ 6.5–7.0 ppm), and carboxylic acid (δ 12–13 ppm, broad). High-resolution mass spectrometry (HRMS) should match the molecular formula (C₇H₆BrNO₃) within 2 ppm error .

Q. What solvent systems are optimal for solubility in biological assays?

- Methodological Answer: The compound exhibits poor aqueous solubility. Use DMSO for stock solutions (10–20 mM) and dilute in PBS (pH 7.4) for assays. Precipitation occurs below 0.1% DMSO; sonicate for 10–15 minutes to stabilize suspensions. For hydrophobic environments (e.g., membrane permeability studies), employ 1:1 DMSO/EtOH mixtures .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromo-substituted oxazole core in cross-coupling reactions?

- Methodological Answer: Perform DFT calculations (B3LYP/6-31G**) to map electron density on the oxazole ring. The bromine atom at position 3 acts as a leaving group, with calculated activation energies <25 kcal/mol for Pd-catalyzed couplings. Compare with experimental coupling with arylboronic acids proceeds at 80°C in THF, achieving >80% yield when the HOMO-LUMO gap is <5 eV . Validate predictions using Hammett plots to correlate substituent effects with reaction rates .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer: Discrepancies often arise from impurity profiles or assay conditions. For example, residual Pd catalysts (from coupling reactions) can inhibit enzymes, leading to false positives. Mitigate by:

Q. How does the cyclopropyl group influence the compound’s metabolic stability in pharmacokinetic studies?

- Methodological Answer: The cyclopropyl moiety reduces oxidative metabolism by cytochrome P450 enzymes. Assess stability via:

- Liver microsome assays (human/rat, 1 mg/mL protein, NADPH regeneration system).

- Monitor degradation via LC-MS/MS over 60 minutes.

- Compare half-life (t₁/₂) with non-cyclopropyl analogs; expect 2–3× longer t₁/₂ due to steric hindrance .

Key Considerations for Researchers

- Contradictory Data: Variations in bromination efficiency (50–80%) may stem from trace moisture; rigorously dry solvents .

- Advanced Applications: Explore as a kinase inhibitor scaffold via SAR studies, focusing on the carboxylic acid’s role in binding ATP pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.